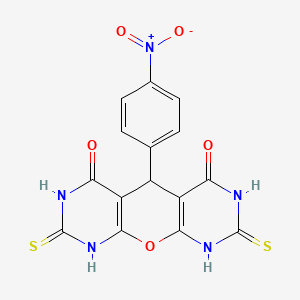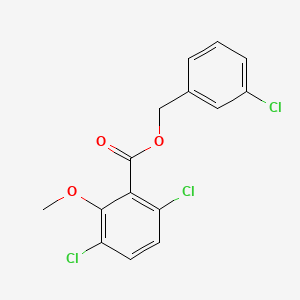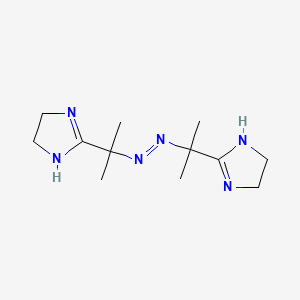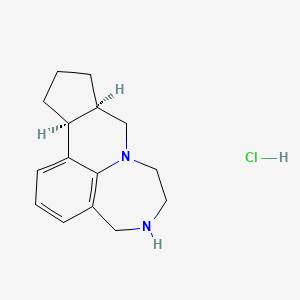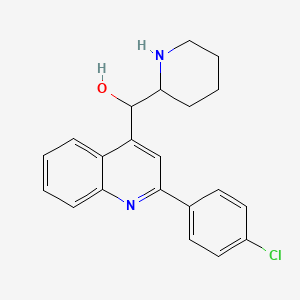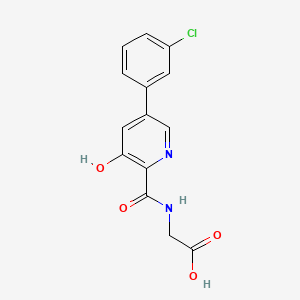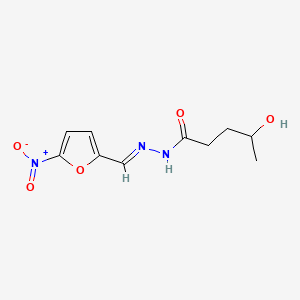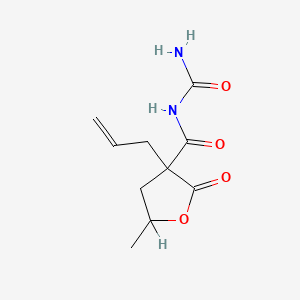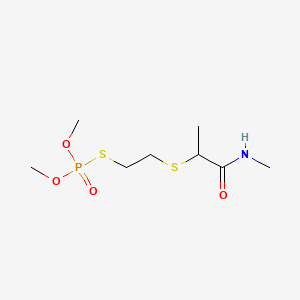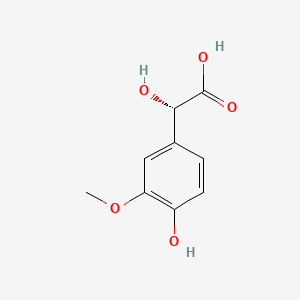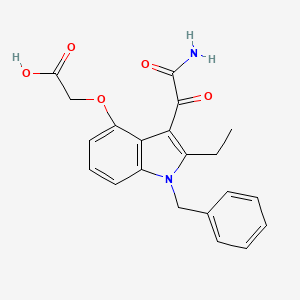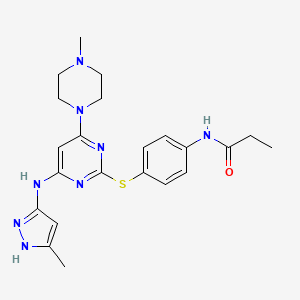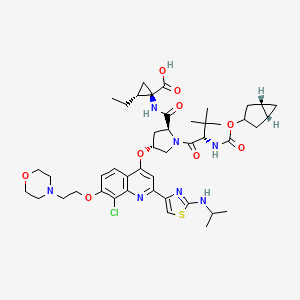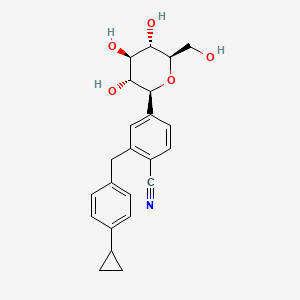
5-chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
Overview
Description
ZAP-180013: is a chemical compound known for its role as an inhibitor of zeta-chain-associated protein kinase 70 (Zap70). This compound is significant in the field of immunology due to its ability to inhibit the interaction of the Zap70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor signaling pathway .
Mechanism of Action
Target of Action
ZAP-180013, also known as 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide, primarily targets the zeta-chain-associated protein kinase 70 (Zap70) in the T-cell antigen receptor (TCR) signaling pathway .
Mode of Action
ZAP-180013 inhibits the interaction of Zap70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway . This inhibition disrupts the association of ZAP-70 with the T-Cell receptor .
Biochemical Pathways
The inhibition of Zap70 by ZAP-180013 affects the T-lymphocyte signaling pathways. Zap70 is a critical molecule for transducing T-cell antigen receptor signaling and plays an essential role in T-cell signaling . The disruption of the interaction between ZAP-70 and the T-cell antigen receptor by ZAP-180013 can lead to the inhibition of T-cell signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 4543 mg/mL or 100 mM .
Result of Action
The molecular and cellular effects of ZAP-180013’s action involve the inhibition of the interaction of Zap70 SH2 domain with ITAMs, which leads to the disruption of T-cell signaling .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZAP-180013 involves multiple steps, including the formation of the pyrimidinecarboxamide core structure. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Introduction of the chloro and ethylsulfonyl groups onto the pyrimidine ring.
Coupling reactions: Attachment of the furanylmethyl and chlorophenylmethyl groups to the pyrimidine ring through coupling reactions.
Industrial Production Methods: Industrial production of ZAP-180013 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: ZAP-180013 undergoes several types of chemical reactions, including:
Substitution reactions: Introduction of various functional groups onto the pyrimidine ring.
Oxidation and reduction reactions: Modifications of the functional groups to achieve the desired chemical structure.
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis of ZAP-180013 include chlorinating agents, sulfonylating agents, and coupling reagents.
Conditions: Reactions are typically carried out under controlled temperature and pressure conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions
Major Products: The major product formed from these reactions is ZAP-180013 itself, with high purity achieved through careful control of reaction conditions and purification steps .
Scientific Research Applications
ZAP-180013 has a wide range of scientific research applications, including:
Immunology: Used as an inhibitor of Zap70, it helps in studying T-cell receptor signaling pathways and immune responses.
Autoimmune Diseases: Potential therapeutic applications in treating autoimmune diseases by inhibiting T-cell activation.
Cancer Research: Investigated for its role in modulating immune responses in cancer therapy.
Drug Development: Used as a lead compound in the development of new drugs targeting Zap70 and related pathways
Comparison with Similar Compounds
Comparison: ZAP-180013 is unique in its specific inhibition of the Zap70 SH2 domain interaction with ITAMs, which is distinct from other similar compounds that may target different kinases or pathways. Its high specificity and potency make it a valuable tool in immunological research and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-2-ethylsulfonyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-2-29(26,27)19-22-10-16(21)17(23-19)18(25)24(12-15-4-3-9-28-15)11-13-5-7-14(20)8-6-13/h3-10H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKIPDKVRLUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


